T-26c
T-26c
T-26c is a selective inhibitor of matrix metalloproteinase-13 (MMP-13; IC50 = 0.0069 nM). It is selective for MMP-13 over MMP-1, -2, -3, -7, -8, -9, -10, and -14 (IC50s = ≥18 nM). T-26c inhibits IL-1β- and oncostatin M-induced collagen degradation in bovine nasal septum cartilage explants by 87.4% when used at a concentration of 0.1 μM.
T-26c is a highly potent, selective and cell-permeable matrix metalloproteinases 13 (MMP-13) inhibitor. T-26c also inhibits the breakdown of collagen in IL-1b and oncostatin M stimulated cartilage.
T-26c is a highly potent, selective and cell-permeable matrix metalloproteinases 13 (MMP-13) inhibitor. T-26c also inhibits the breakdown of collagen in IL-1b and oncostatin M stimulated cartilage.
Brand Name:
Vulcanchem
CAS No.:
869296-13-9
VCID:
VC0544360
InChI:
InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28)
SMILES:
COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2
Molecular Formula:
C24H21N3O6S
Molecular Weight:
479.5 g/mol
T-26c
CAS No.: 869296-13-9
Cat. No.: VC0544360
Molecular Formula: C24H21N3O6S
Molecular Weight: 479.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | T-26c is a selective inhibitor of matrix metalloproteinase-13 (MMP-13; IC50 = 0.0069 nM). It is selective for MMP-13 over MMP-1, -2, -3, -7, -8, -9, -10, and -14 (IC50s = ≥18 nM). T-26c inhibits IL-1β- and oncostatin M-induced collagen degradation in bovine nasal septum cartilage explants by 87.4% when used at a concentration of 0.1 μM. T-26c is a highly potent, selective and cell-permeable matrix metalloproteinases 13 (MMP-13) inhibitor. T-26c also inhibits the breakdown of collagen in IL-1b and oncostatin M stimulated cartilage. |
|---|---|
| CAS No. | 869296-13-9 |
| Molecular Formula | C24H21N3O6S |
| Molecular Weight | 479.5 g/mol |
| IUPAC Name | 4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid |
| Standard InChI | InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28) |
| Standard InChI Key | CDQRIIUMNLMHRH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2 |
| Canonical SMILES | COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2 |
| Appearance | Solid powder |
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